molecular formula C18H17ClN4O B2652092 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034520-95-9

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2652092
CAS RN: 2034520-95-9
M. Wt: 340.81
InChI Key: LUHJPYOZWCZGLQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that belongs to the class of pyrazole-containing compounds and has been studied extensively for its pharmacological activities. In

Scientific Research Applications

  • Oxidation Reactivity Channels : The chemical oxidation of compounds similar to 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has been studied, showing different oxidation products depending on the oxidant and conditions. This suggests potential applications in synthetic chemistry for creating diverse chemical structures (Pailloux et al., 2007).

  • Photochemical and Thermochemical Modeling : Analogs of the compound have shown promising light harvesting efficiency and good free energy of electron injection, indicating potential use in dye-sensitized solar cells (DSSCs) and photovoltaic cells. This reveals applications in renewable energy technologies (Mary et al., 2020).

  • Corrosion Inhibition : Derivatives of acetamide, which include compounds similar to this compound, have been investigated for their role in corrosion inhibition. This suggests potential applications in industrial settings for protecting metals against corrosion (Yıldırım & Cetin, 2008).

  • Nonlinear Optical Properties : Studies on the nonlinear optical properties of related acetamide structures indicate potential in photonic devices such as optical switches and modulators, highlighting applications in optical and electronic industries (Castro et al., 2017).

  • Ligand Protein Interactions : Molecular docking studies have shown that certain analogs of this compound can interact with proteins like Cyclooxygenase 1 (COX1), indicating potential applications in drug discovery and molecular biology research (Chkirate et al., 2019).

  • Crystal Structure Analysis : Research on the crystal structures of related acetamides provides insights into molecular interactions, which is essential for material science and drug design applications (Narayana et al., 2016).

  • Antitumor Evaluation : Some compounds structurally similar have been evaluated for their antitumor activities, suggesting potential applications in medicinal chemistry and oncology research (Hamama et al., 2013).

  • Antimicrobial Activity : Novel heterocyclic compounds derived from similar structures have shown antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Aly et al., 2011).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-12-16(11-22-23)15-6-13(8-20-10-15)9-21-18(24)7-14-4-2-3-5-17(14)19/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJPYOZWCZGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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